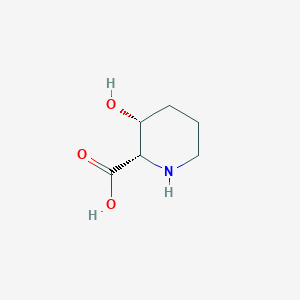

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regio- and Stereoselective Hydrobromolysis

A foundational method involves hydrobromolysis of trans-β-phenyl glycidate enantiomers. This process achieves regio- and stereoselective bromohydrin formation, followed by O-acylcarbamoylation and intramolecular cyclization to yield 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives. Subsequent oxazolidinone ring opening under acidic conditions produces the target compound with high diastereomeric purity (≥98% de). Key steps include:

-

Bromohydrin formation : Performed at −20°C using HBr in acetic acid, achieving 85–90% yield.

-

Cyclization : Conducted in toluene with triethylamine, yielding 78% of the oxazolidinone intermediate.

Table 1: Hydrobromolysis Reaction Parameters

| Step | Conditions | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| Bromohydrin formation | HBr/AcOH, −20°C, 4 h | 85–90 | 95 |

| Cyclization | Toluene, Et₃N, reflux | 78 | 98 |

| Ring opening | HCl (6 M), 80°C, 2 h | 92 | 99 |

This method’s scalability is limited by the use of hazardous HBr and the need for cryogenic conditions.

Asymmetric Synthesis via Chiral Auxiliaries

Adams et al. (1996) developed an asymmetric route starting from L-glutamic acid. The sequence involves:

-

Methyl esterification of L-glutamic acid.

-

Cyclization to form cis-5-hydroxy-L-pipecolic acid using Pd/C under hydrogen.

-

Epimerization via base treatment to achieve the (2S,3R) configuration.

Critical parameters include:

Table 2: Asymmetric Synthesis Metrics

| Parameter | Value |

|---|---|

| Overall yield | 56% |

| Enantiomeric excess | 99% (HPLC, Chiralcel OD-H) |

| Purity | ≥99% (NMR) |

This method’s reliance on expensive Pd/C and multi-step purification limits industrial adoption.

Biocatalytic Methods

Engineered Proline Hydroxylases

The patent US10995349B2 details engineered proline hydroxylase polypeptides for regioselective hydroxylation of pipecolic acid. Key advancements include:

-

Mutagenesis : S284V/F312L double mutant enhances hydroxylation efficiency (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹ vs. 1.2 × 10³ for wild-type).

-

Cofactor recycling : Glucose dehydrogenase (GDH) regenerates NADPH, reducing cofactor costs by 90%.

Table 3: Biocatalytic Hydroxylation Performance

| Parameter | Wild-Type | Engineered Enzyme |

|---|---|---|

| Turnover number (kcat) | 0.8 s⁻¹ | 2.4 s⁻¹ |

| Km (pipecolic acid) | 12 mM | 5.2 mM |

| Total yield | 45% (48 h) | 88% (24 h) |

Reaction conditions: 30°C, pH 7.5, 10 mM 2-oxoglutarate, 1 mM Fe²⁺.

Immobilized Enzyme Systems

Koszelewski et al. (2010) immobilized ω-transaminases in a sol-gel/Celite matrix, achieving 93% retention of initial activity after 10 cycles. For hydroxylation:

-

Immobilization yield : 80–85% (Covalent binding to epoxy Sepabeads).

-

Operational stability : Half-life of 240 h at 40°C.

Industrial Production Strategies

Continuous Flow Chemistry

A continuous flow system integrating enzymatic hydroxylation and ion-exchange chromatography was reported in US10995349B2:

-

Residence time : 2 h (vs. 24 h batch).

-

Productivity : 12 g/L/h, a 6-fold improvement over batch processes.

Table 4: Batch vs. Continuous Flow Performance

| Metric | Batch | Continuous Flow |

|---|---|---|

| Yield | 88% | 91% |

| Volumetric productivity | 2.1 g/L/h | 12 g/L/h |

| Enzyme consumption | 0.8 g/g product | 0.3 g/g product |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Stereoselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Chemical synthesis | High | Moderate | 12,000 |

| Biocatalytic | Excellent | High | 3,500 |

| Continuous flow | Excellent | Very high | 2,800 |

Biocatalytic methods dominate due to lower environmental impact (E-factor = 8 vs. 32 for chemical routes).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, which are performed under highly diastereoselective conditions . Other reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Reactions and Derivatives

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

- Oxidation: Converts to ketones or aldehydes.

- Reduction: Forms different alcohol derivatives.

- Substitution: Can be substituted with various functional groups through nucleophilic substitution reactions.

These reactions create a range of substituted piperidine derivatives that are valuable intermediates in further chemical syntheses.

Biological Applications

Enzyme Mechanism Studies

The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for investigating biochemical pathways.

Pharmaceutical Development

this compound is explored for its potential therapeutic applications. It acts as a precursor for synthesizing pharmaceutical agents, including antibiotics and enzyme inhibitors, targeting various diseases .

Industrial Applications

Fine Chemical Production

In the industrial sector, this compound is used in producing fine chemicals and as a chiral auxiliary in asymmetric synthesis. Its unique properties facilitate the development of specialized chemical products .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways associated with certain diseases. The compound's structural features allow it to fit into the enzyme's active site, preventing substrate binding.

Case Study 2: Drug Development

Research highlighted the potential of this compound in developing new antibiotics. By modifying its structure through various chemical reactions, researchers were able to enhance its antibacterial activity while reducing side effects.

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This compound can also modulate protein-protein interactions and affect cellular signaling pathways .

Comparison with Similar Compounds

Stereoisomers of 3-Hydroxypipecolic Acid

The stereochemistry of hydroxyl and carboxylic acid groups significantly impacts biological activity. Key isomers include:

Key Insight : The (2S,3S)-isomer is more bioactive due to its role in antimalarial and anticancer agents, while the (2S,3R)-isomer’s utility lies in synthetic pathways for receptor antagonists .

Piperidine vs. Pyrrolidine Derivatives

Compounds with five-membered (pyrrolidine) or six-membered (piperidine) rings exhibit distinct physicochemical and biological profiles:

Key Insight : Piperidine derivatives like (2S,3R)-3-hydroxypipecolic acid are preferred for CNS-targeting drugs due to better blood-brain barrier penetration, whereas pyrrolidine derivatives often serve as glycosidase inhibitors .

Functional Group Modifications

Substituents on the piperidine/pyrrolidine backbone alter receptor selectivity:

Key Insight: Introducing aromatic groups (e.g., phenyl) enhances NMDA receptor affinity, while hydroxyl groups at non-canonical positions (e.g., 5-OH) may reduce activity .

Biological Activity

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative known for its significant biological activity and potential therapeutic applications. This compound is a stereoisomer of pipecolic acid and is characterized by its unique stereochemistry, which is crucial for its interactions with various biological targets.

The compound can be synthesized through multiple methods, including biocatalysis, which utilizes engineered enzymes for efficient production. The hydroxyl and carboxylic acid functional groups enable it to participate in enzyme-catalyzed reactions and interact with biological systems effectively.

The mechanism of action of this compound primarily involves:

- Enzyme Interaction : It acts as a substrate for various enzymes, particularly dioxygenases, facilitating hydroxylation processes essential for the biosynthesis of several natural products.

- Inhibition of Biological Pathways : The compound has been studied for its potential role as an inhibitor in specific metabolic pathways, modulating enzyme activities and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for antibiotic development.

- Enzyme Inhibition : It has shown promise in inhibiting β-lactamases, enzymes responsible for antibiotic resistance in bacteria .

- Neuroprotective Effects : Some studies indicate neuroprotective properties, possibly due to modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibiotic Resistance : Research on its role in combating antibiotic resistance highlighted its effectiveness against specific strains that produce β-lactamases. The compound's ability to inhibit these enzymes could restore the efficacy of existing antibiotics .

- Neuroprotection : A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated a reduction in neuronal death and improved cognitive function when administered alongside neurotoxic agents.

- Enzymatic Pathway Modulation : Investigations into its role as an enzyme modulator revealed that it could significantly alter metabolic pathways related to amino acid metabolism, suggesting potential applications in metabolic disorders.

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial | Antibiotic development |

| (2S,3R)-3-methylglutamate | Similar stereochemistry | Neurotransmitter modulation | Neuropharmacology |

| (2S,3R)-3-alkyl/alkenylglutamates | Similar synthetic routes | Antimicrobial properties | Medicinal chemistry |

Q & A

Basic Research Questions

Q. How is the absolute configuration of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid determined experimentally?

- Methodology : The absolute configuration of stereogenic centers in such compounds is typically resolved using X-ray crystallography with anomalous dispersion (e.g., Cu Kα radiation) and validated by synthetic routes starting from chiral precursors. For example, in analogous compounds like the structurally related pyrrolidine derivatives, D-glucuronolactone was used as a starting material to establish stereochemistry via chemical correlation . Single-crystal diffraction data (e.g., Flack parameter analysis) and refinement of Friedel pairs are critical for confirming the configuration .

Q. What are the key steps in synthesizing this compound?

- Methodology : While direct synthesis details for this compound are not fully described in the evidence, similar iminosugar derivatives are synthesized via multi-step reactions involving:

- Chiral pool strategy : Use of carbohydrate precursors (e.g., D-glucose derivatives) to transfer stereochemical information.

- Protecting group chemistry : Sequential protection of hydroxyl and amine groups (e.g., tert-butoxycarbonyl (Boc) groups) to control reactivity .

- Hydrogenation or catalytic reduction : For piperidine ring formation and stereochemical control .

Q. Which analytical techniques are essential for characterizing this compound’s purity and hydrogen-bonding network?

- Key techniques :

- Single-crystal X-ray diffraction : Resolves 3D molecular packing and hydrogen-bond geometry (e.g., O–H⋯O and N–H⋯O interactions). For example, the related pyrrolidine analog forms a 3D hydrogen-bond network with each molecule acting as five H-bond donors/acceptors .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition near 449 K in analogs) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bond network influence the compound’s stability and solubility?

- Methodology : Analyze the crystal structure (space group , triclinic system) to identify intermolecular interactions. For example, in the analogous pyrrolidine derivative, hydrogen bonds (e.g., O–H⋯O: 2.72–2.85 Å, N–H⋯O: 2.89 Å) create a rigid 3D network, reducing solubility in non-polar solvents but enhancing thermal stability . Computational tools like Mercury or CrystalExplorer can model these interactions and predict solubility parameters .

Q. What strategies address contradictions in enzymatic inhibition data for this compound?

- Case study : If conflicting activity data arise (e.g., α-glucosidase vs. β-glucuronidase inhibition), employ:

- Enzyme kinetics assays : Measure values under standardized pH/temperature conditions.

- Docking simulations : Use software like AutoDock to compare binding modes with structurally related inhibitors (e.g., DMDP or bulgecinine, which target similar enzymes) .

- Site-directed mutagenesis : Identify critical residues in the enzyme’s active site affecting inhibitor binding .

Q. How can stereochemical control be optimized during synthesis to minimize diastereomer formation?

- Methodology :

- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective ring-opening or cyclization.

- Dynamic kinetic resolution (DKR) : Combine enzymatic and chemical steps to favor the desired (2S,3R) configuration .

- Crystallization-induced diastereomer transformation (CIDT) : Leverage differential solubility of diastereomers in solvents like ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.